MSDC-0160 (CAS: 146062-49-9), also known as mitoglitazone, is a highly selective thiazolidinedione (TZD) derivative that functions as a mitochondrial target of thiazolidinediones (mTOT) modulator and mitochondrial pyruvate carrier (MPC) inhibitor. Unlike first-generation TZDs, MSDC-0160 was specifically engineered to uncouple insulin-sensitizing efficacy from direct peroxisome proliferator-activated receptor gamma (PPARγ) activation [1]. For researchers and drug developers, it serves as a critical baseline material for isolating MPC-dependent metabolic pathways—such as mTOR inhibition and AMPK activation—without the confounding lipogenic and fluid-retaining effects inherent to classical PPARγ agonists [2].
Substituting MSDC-0160 with conventional TZDs such as pioglitazone or rosiglitazone fundamentally compromises experimental integrity when studying mitochondrial metabolism. While traditional TZDs are potent mTOT modulators, their high affinity for PPARγ triggers off-target transcriptional cascades that drive fluid retention, weight gain, and white adipose tissue expansion [1]. Procurement of exact MSDC-0160 is strictly necessary when a protocol requires the selective inhibition of the mitochondrial pyruvate carrier (MPC) to study insulin sensitization or neuroprotection without the confounding variables of PPARγ-mediated cellular toxicity and adipogenesis[2].
MSDC-0160 exhibits a profound shift in target selectivity compared to traditional TZDs. In vitro binding assays demonstrate that MSDC-0160 inhibits the mitochondrial pyruvate carrier (MPC) with an IC50 of 1.2 µM, while exhibiting extremely low affinity for PPARγ (IC50 = 31.65 µM) . In stark contrast, the comparator rosiglitazone binds PPARγ with an IC50 of 0.112 µM (over 250-fold higher affinity than MSDC-0160) [1].
| Evidence Dimension | In vitro binding affinity (IC50) |
| Target Compound Data | MSDC-0160: MPC IC50 = 1.2 µM; PPARγ IC50 = 31.65 µM |
| Comparator Or Baseline | Rosiglitazone: PPARγ IC50 = 0.112 µM |
| Quantified Difference | >250-fold reduction in PPARγ affinity while maintaining MPC inhibition |
| Conditions | In vitro receptor binding assays |
This quantitative separation of targets is essential for researchers needing to isolate mitochondrial metabolic pathways from PPARγ-driven transcriptional changes.
In a 12-week clinical proof-of-concept study involving patients with type 2 diabetes, MSDC-0160 achieved equivalent glycemic control (HbA1c reduction) to 45 mg/day pioglitazone, but with significantly reduced physiological toxicity. Specifically, fluid retention—measured by reductions in hematocrit, red blood cells, and total hemoglobin—was 50% less in the MSDC-0160 treated groups compared to the pioglitazone baseline [1].
| Evidence Dimension | Markers of plasma volume expansion (fluid retention) |
| Target Compound Data | MSDC-0160 (up to 150 mg/day): 50% less reduction in hematocrit/RBCs |
| Comparator Or Baseline | Pioglitazone (45 mg/day): High incidence of volume expansion |
| Quantified Difference | 50% reduction in fluid retention markers |
| Conditions | 12-week randomized, double-blind clinical trial in T2D patients |
Validates MSDC-0160 as the preferred tool for studying insulin sensitization in vivo without the confounding variable of hemodilution and edema.
Traditional TZDs are notorious for inducing weight gain via adipogenesis. In comparative studies, MSDC-0160 produced a significantly smaller increase in high-molecular-weight (HMW) adiponectin compared to pioglitazone (P < 0.0001) [1]. Because HMW adiponectin is a biomarker for the expansion of calorie-storing white adipose tissue, this data quantitatively supports that MSDC-0160 drives significantly less fat accumulation while maintaining metabolic efficacy [1].
| Evidence Dimension | HMW adiponectin increase (biomarker for white adipose tissue expansion) |
| Target Compound Data | MSDC-0160: Minimal increase in HMW adiponectin |
| Comparator Or Baseline | Pioglitazone: Massive increase in HMW adiponectin |
| Quantified Difference | Statistically significant reduction (P < 0.0001) in HMW adiponectin elevation |
| Conditions | In vivo metabolic biomarker tracking over 12 weeks |
Crucial for metabolic disease models where researchers must uncouple glucose lowering from drug-induced obesity.
Because MSDC-0160 possesses an IC50 of 1.2 µM for MPC while sparing PPARγ (>30 µM), it is the premier chemical probe for in vitro assays designed to study mitochondrial pyruvate carrier inhibition. It allows researchers to investigate downstream effects like mTOR inhibition and AMPK activation in hepatocytes and adipocytes without triggering the confounding PPARγ-mediated gene transcription seen with rosiglitazone .
In rodent models of metabolic syndrome, substituting pioglitazone with MSDC-0160 allows for the study of insulin sensitization and glucose lowering without the artifact of drug-induced white adipose tissue expansion or fluid retention[1]. This makes it an essential procurement choice for laboratories developing next-generation therapeutics for Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes.
MSDC-0160 has demonstrated the ability to cross the blood-brain barrier and attenuate neurodegeneration in models of Parkinson's and Alzheimer's diseases. Its use is critical in these models because classical TZDs carry peripheral toxicities that limit their long-term dosing in neuroprotective studies. MSDC-0160 enables the specific investigation of how restoring mitochondrial metabolism impacts cognitive decline and neuronal survival [2].